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This document provides detailed application notes and protocols for measuring the enzymatic
activity of 170-hydroxysteroid dehydrogenase type 13 (HSD17B13), a key enzyme in hepatic
lipid metabolism and a therapeutic target for chronic liver diseases.[1][2][3] While direct
fluorescent substrates for HSD17B13 are not commonly described, this guide details a robust
and widely used chemiluminescence-based assay that quantitatively measures the enzyme's
activity by detecting the production of NADH.[4][5][6] This method is highly sensitive and
amenable to high-throughput screening for the identification of HSD17B13 inhibitors.[6][7]

Introduction to HSD17B13

HSD17B13 is a member of the 17(3-hydroxysteroid dehydrogenase superfamily, which is
primarily expressed in the liver and localized to lipid droplets.[1][2][8] This enzyme is involved in
the metabolism of steroids, fatty acids, and retinol.[1][2][9] Genetic studies have shown that
loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of
developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-
alcoholic steatohepatitis (NASH).[2][10] Consequently, inhibiting HSD17B13 activity has
emerged as a promising therapeutic strategy.

HSD17B13 catalyzes the NAD+-dependent oxidation of substrates such as (-estradiol and
retinol to their corresponding keto-forms, producing NADH in the process.[5][6][11] The activity
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of the enzyme can, therefore, be determined by measuring the rate of NADH production.

Signaling Pathway and Regulation

HSD17B13 expression and activity are integrated into the broader network of hepatic lipid
metabolism. Its expression is induced by the liver X receptor a (LXRa) in a sterol regulatory
element-binding protein-1c (SREBP-1c)-dependent manner.[9] In turn, HSD17B13 can promote
the maturation of SREBP-1c, creating a positive feedback loop that enhances lipogenesis.[1]

Upstream Regulation
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HSD17B13 signaling pathway in hepatic lipogenesis.

Principle of the HSD17B13 Activity Assay

The activity of HSD17B13 is determined by quantifying the amount of NADH produced during
the enzymatic reaction. This is achieved using a coupled-enzyme luminescence assay, such as
the NAD-Glo™ assay. In this system, a reductase enzyme is used to convert a pro-luciferin
substrate into luciferin in the presence of NADH. The luciferin is then oxidized by a luciferase
enzyme, generating a light signal that is proportional to the concentration of NADH. This
luminescent signal can be measured using a plate reader.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2021.824776/full
https://www.researchgate.net/publication/328478751_Role_of_HSD17B13_in_the_liver_physiology_and_pathophysiology
https://www.benchchem.com/product/b12375914?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Experimental Workflow

The general workflow for the HSD17B13 activity assay is straightforward and can be adapted
for high-throughput screening.
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General experimental workflow for the HSD17B13 activity assay.
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Materials and Reagents

¢ Enzyme: Recombinant human HSD17B13 protein[5]

o Substrate: 3-estradiol or all-trans-retinol[5][11]

o Cofactor: NAD+[5]

e Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[6]

¢ Detection Reagent: NAD-Glo™ Assay Kit (Promega)[5][6]

o Plate: White, opaque 384-well plates suitable for luminescence measurements

» Plate Reader: Capable of measuring luminescence

Experimental Protocol

This protocol is adapted from published methods and is suitable for determining HSD17B13
activity and for screening potential inhibitors.[5][6]

o Reagent Preparation:

o Prepare the assay buffer and equilibrate to room temperature.

o Prepare a stock solution of the substrate (e.g., 10 mM B-estradiol in DMSO).

o Prepare a stock solution of NAD+ (e.g., 10 mM in assay buffer).

o Prepare the NAD-GlIo™ reagent according to the manufacturer's instructions.

o Dilute the recombinant HSD17B13 protein to the desired concentration in assay buffer.
e Assay Procedure:

o To each well of a 384-well plate, add the following components to achieve the desired final
concentrations in a 10 pL reaction volume:

= HSD17B13 protein (e.g., 300 ng)[5]
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= NAD+ (e.g., 500 uM)[5]
» Substrate (e.g., 15 uM B-estradiol)[5]

o For inhibitor screening, add the test compound at various concentrations. For control
wells, add DMSO.

o Initiate the enzymatic reaction by adding the substrate.

o Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

e Detection:
o Add an equal volume (10 pL) of the prepared NAD-Glo™ reagent to each well.

o Incubate the plate for 60 minutes at room temperature to allow the luminescent signal to
develop.

o Measure the luminescence using a plate reader.

Data Analysis

The luminescent signal is directly proportional to the amount of NADH produced, and therefore
to the activity of HSD17B13. For inhibitor screening, the percentage of inhibition can be
calculated as follows:

% Inhibition = (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor -
Signal_background)) * 100

The IC50 values for inhibitors can be determined by plotting the percentage of inhibition
against the logarithm of the inhibitor concentration and fitting the data to a four-parameter
logistic equation.

Quantitative Data Summary

The following table summarizes the IC50 values of some reported HSD17B13 inhibitors.
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Substrate

Compound Assay Type IC50 (pM) Reference
Used

Compound 1 Estradiol MALDI-TOF-MS 1.4+0.7 [7]

Retinol Enzymatic 24+0.1 [7]

BI-3231 Estradiol Enzymatic (Ki) 0.003 (human) [7]

Estradiol Enzymatic (Ki) 0.002 (mouse) [7]

Conclusion

The protocol described provides a robust and sensitive method for measuring the enzymatic
activity of HSD17B13. This assay is a valuable tool for basic research into the function of
HSD17B13 and for the discovery and characterization of novel inhibitors with therapeutic
potential for chronic liver diseases. The use of a luminescence-based detection system makes
this assay highly amenable to high-throughput screening, facilitating the identification of new
drug candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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